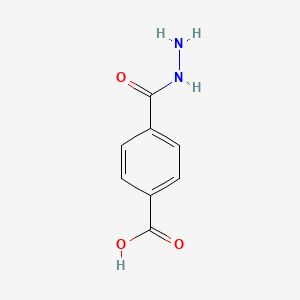

N-苯甲酰-L-脯氨酸

描述

Novel Synthesis of N-Benzoyl-L-proline Derivatives

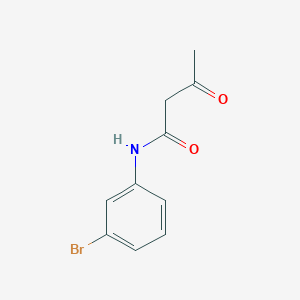

The synthesis of N-Benzoyl-L-proline and its analogues has been explored in various studies. A novel approach for synthesizing potent angiotensin converting enzyme (ACE) inhibitors was developed, which involved a modified Dakin-West reaction and acylation of L-proline. The resulting compounds demonstrated significant in vitro ACE inhibitory activity, although their in vivo efficacy was less pronounced compared to captopril, a known ACE inhibitor .

Molecular Structure Analysis

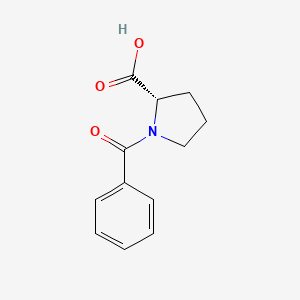

N-Benzoyl-L-proline exhibits interesting conformational properties due to its N-acyl substituent. Studies have shown that N-acyl-L-prolines, including benzoyl-L-proline, can exist in different rotational isomers around the amide bond. These isomers, S-trans and S-cis, display distinct circular dichroism (CD) peaks, which are indicative of their conformational states .

Chemical Reactions Analysis

L-Proline has been utilized as a catalyst in various chemical reactions. For instance, it catalyzed the green synthesis of novel bioactive benzil bis-hydrazones, showcasing its reusability and efficiency in producing high yields of the desired products . Additionally, L-proline was used as an organocatalyst for the selective synthesis of benzimidazoles, further demonstrating its versatility in facilitating chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzoyl-L-proline derivatives have been influenced by their molecular structure. For example, the presence of a benzoyl group affects the conformation of the pyrrolidine ring, which in turn influences the compound's crystal packing interactions and hydrogen bonding patterns . The supramolecular architectures of these compounds are complex and can be significantly altered by modifications in the proline skeleton or the presence of solvent molecules .

Synthesis of Conformationally Constrained Prolines

The olefination of N-Benzoyl-L-proline derivatives has been explored as a synthetic approach to create new conformationally constrained prolines. These efforts have led to the synthesis of proline-amino acid chimeras with the 7-azabicyclo[2.2.1]heptane skeleton, providing enantiomerically pure forms of these novel compounds .

Homopolypeptides and Copolypeptides of Poly(L-proline)

The synthesis of well-defined homopolypeptides and copolypeptides of poly(L-proline) has been achieved through the use of highly pure L-proline N-carboxy anhydride (NCA). This advancement was made possible by protecting the amine group and employing an amino initiator that does not require a hydrogen on the 3-N position of the NCA's five-member ring. The resulting polymers exhibited high molecular and compositional homogeneity .

科学研究应用

构象分析

N-苯甲酰-L-脯氨酸已被研究其构象特性。Nishihara等人(1975年)对各种N-酰基-L-脯氨酸,包括苯甲酰-L-脯氨酸进行了NMR和CD研究。他们发现N-乙酰-L-脯氨酸在室温下即使有两个绕酰胺键的旋转异构体,S-反式和S-顺式。S-反式构象体的种群是主导的,除了像偏戊酰-L-脯氨酸这样的某些衍生物,它只包含S-反式构象体。这些异构体显示了与酰胺基的n→π*跃迁相关的明显CD峰,表明这些化合物的结构多样性(Nishihara et al., 1975)。

酶抑制研究

在酶抑制领域,N-苯甲酰-L-脯氨酸衍生物显示出重要意义。McEvoy等人(1983年)进行了一项研究,合成了一系列1-[3-(酰硫基)-3-芳酰基丙酰]-L-脯氨酸衍生物,发现它们是有效的血管紧张素转换酶(ACE)抑制剂。这项研究突显了N-苯甲酰-L-脯氨酸衍生物在开发降压药物中的潜力,展示了它们在药物化学中的相关性(McEvoy et al., 1983)。

聚合物化学

Kawasaki和Komai(1983年)探索了各种酰基-羟基-L-脯氨酸的聚合,包括苯甲酰-羟基-L-脯氨酸。他们合成了这些化合物并进行了聚合,得到了N-羧酸酐(NCAs)。这项研究增进了对引入各种酰基,如苯甲酰基,如何影响聚(羟基-L-脯氨酸)的物理化学特性的理解,这对聚合物化学是一项重要贡献(Kawasaki & Komai, 1983)。

手性合成应用

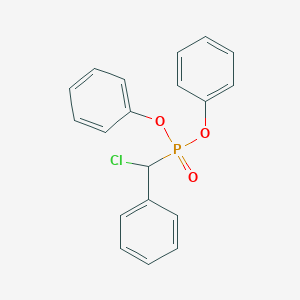

Nakamura等人(2006年)设计并合成了从L-脯氨酸制备新颖的脂环手性C2对称哌嗪,展示了在不对称酰化中的应用。他们使用这些化合物对meso-1,2-二醇进行苯甲酰化,获得具有高对映选择性的光学活性单苯酸酯。这项研究说明了L-脯氨酸衍生物在手性合成中的实用性,强调了它们在生产光学活性化合物中的作用(Nakamura et al., 2006)。

属性

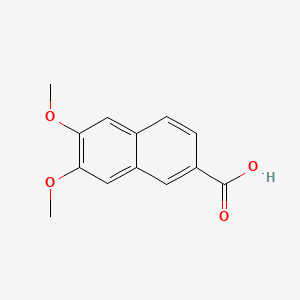

IUPAC Name |

(2S)-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKQWFHJOBBAO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426281 | |

| Record name | N-Benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-L-proline | |

CAS RN |

5874-58-8 | |

| Record name | 1-Benzoyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 164034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)